molecular formula C11H19BF2O5 B3220327 2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester CAS No. 1195886-69-1

2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester

Cat. No.: B3220327
CAS No.: 1195886-69-1
M. Wt: 280.08 g/mol
InChI Key: QRXFBJQIKVDGGL-UHFFFAOYSA-N
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Description

2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group esterified with neopentylglycol, and a difluoroethenyl group protected by a MEM (methoxyethoxymethyl) group. The combination of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester typically involves the following steps:

    Formation of the Difluoroethenyl Intermediate:

    Protection with MEM Group: The difluoroethenyl intermediate is then protected with a MEM group to prevent unwanted side reactions during subsequent steps. This is usually achieved by reacting the intermediate with MEM chloride in the presence of a base.

    Esterification with Neopentylglycol: The final step involves the esterification of the boronic acid with neopentylglycol. This is typically carried out under mild conditions using a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.

    Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.

    Substitution: The MEM group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Boronic acid or borate ester.

    Reduction: Difluoroethyl derivatives.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is explored for its potential in the development of boron-containing drugs and bioactive molecules.

    Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, such as in Suzuki-Miyaura coupling reactions where it acts as a key intermediate in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    2-Fluoro-1-(MEM)ethenylboronic Acid: A related compound with a single fluorine atom, offering different reactivity and selectivity.

    Neopentylglycol Boronic Ester: Another boronic ester with different substituents, used in various organic transformations.

Uniqueness

2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester is unique due to the presence of both difluoroethenyl and MEM groups, which provide enhanced stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages over simpler boronic acids and esters in terms of selectivity and functional group compatibility.

Properties

IUPAC Name

2-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BF2O5/c1-11(2)6-18-12(19-7-11)9(10(13)14)17-8-16-5-4-15-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFBJQIKVDGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C(=C(F)F)OCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BF2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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